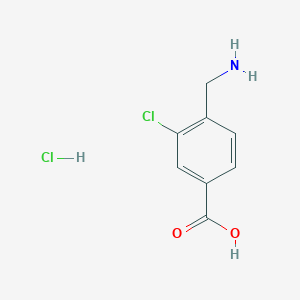

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

CAS No.:

Cat. No.: VC18021152

Molecular Formula: C8H9Cl2NO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2NO2 |

|---|---|

| Molecular Weight | 222.07 g/mol |

| IUPAC Name | 4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |

| Standard InChI Key | RUBWUWXHSGTFAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves:

-

Chlorination: Introducing chlorine at the 3-position of 4-(aminomethyl)benzoic acid using agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

Salt Formation: Treating the free amine with hydrochloric acid (HCl) to produce the hydrochloride salt .

Key Reaction:

Industrial-Scale Production

Industrial methods prioritize efficiency and purity:

-

Continuous Flow Reactors: For controlled chlorination and acidification.

-

Crystallization: Isolating the hydrochloride salt via solvent evaporation.

Physicochemical Properties

The chlorine atom increases electrophilicity, facilitating nucleophilic substitution, while the hydrochloride salt improves stability and bioavailability .

Biological Activity and Applications

Table 1: Comparative Bioactivity of Related Compounds

| Compound | Activity Type | Notes |

|---|---|---|

| 4-(Aminomethyl)-3-chlorobenzoic acid HCl | Antifibrinolytic (inferred) | Requires in vivo validation |

| Tranexamic acid | Plasminogen inhibition | Clinically used |

Material Science Applications

-

Polymer Modification: The amine group enables covalent bonding to polymers, enhancing mechanical properties.

-

Drug Delivery Systems: Utilized in pH-sensitive hydrogels due to ionizable groups.

Future Directions

-

Structure-Activity Studies: Optimizing the chlorine and amine positions for enhanced bioactivity.

-

Clinical Trials: Evaluating efficacy in thrombosis and wound healing models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume